molecular formula C16H19NO4 B12931039 2-(Butylamino)-2-oxoethyl 2H-chromene-3-carboxylate

2-(Butylamino)-2-oxoethyl 2H-chromene-3-carboxylate

Cat. No.: B12931039
M. Wt: 289.33 g/mol
InChI Key: WGPKDORMKUZIRF-UHFFFAOYSA-N
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Description

2-(Butylamino)-2-oxoethyl 2H-chromene-3-carboxylate is a synthetic organic compound belonging to the chromene family Chromenes are oxygen-containing heterocycles that are widely found in natural products and have significant biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylamino)-2-oxoethyl 2H-chromene-3-carboxylate typically involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with butylamine. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors can be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of catalysts and automated systems can further streamline the production .

Chemical Reactions Analysis

Types of Reactions

2-(Butylamino)-2-oxoethyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, amino derivatives, and various substituted chromenes, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(Butylamino)-2-oxoethyl 2H-chromene-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Butylamino)-2-oxoethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The compound’s structure allows it to interact with various cellular components, leading to its diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-oxo-2H-chromene-3-carboxylate
  • 2H-chromene-3-carboxylate derivatives
  • 4H-chromene analogs

Uniqueness

2-(Butylamino)-2-oxoethyl 2H-chromene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other chromene derivatives, this compound exhibits enhanced stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

[2-(butylamino)-2-oxoethyl] 2H-chromene-3-carboxylate

InChI

InChI=1S/C16H19NO4/c1-2-3-8-17-15(18)11-21-16(19)13-9-12-6-4-5-7-14(12)20-10-13/h4-7,9H,2-3,8,10-11H2,1H3,(H,17,18)

InChI Key

WGPKDORMKUZIRF-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)COC(=O)C1=CC2=CC=CC=C2OC1

Origin of Product

United States

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